molecular formula C15H16F3N3O3 B15004581 N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide

N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide

Cat. No.: B15004581
M. Wt: 343.30 g/mol
InChI Key: DBDJHBWHWPDMJK-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dimethylphenyl group, and an imidazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenyl isocyanate with a suitable amine to form an intermediate. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group. The final step involves cyclization to form the imidazolidinone ring under controlled conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophilic reagents such as amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-methylimidazolidin-4-yl]propanamide
  • N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(chloromethyl)imidazolidin-4-yl]propanamide

Uniqueness

N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C15H16F3N3O3

Molecular Weight

343.30 g/mol

IUPAC Name

N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide

InChI

InChI=1S/C15H16F3N3O3/c1-4-11(22)19-14(15(16,17)18)12(23)21(13(24)20-14)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,19,22)(H,20,24)

InChI Key

DBDJHBWHWPDMJK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)C)C)C(F)(F)F

Origin of Product

United States

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